molecular formula C13H16N4O3S B2504604 2-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide CAS No. 2034561-98-1

2-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2504604
CAS No.: 2034561-98-1
M. Wt: 308.36
InChI Key: FKTHTDYLRPKQNZ-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research has shown the antimycobacterial potential of compounds substituted with 1,2,4-oxadiazole-5-ones and thiazoles, like the structure , against Mycobacterium tuberculosis. These compounds have been synthesized and tested for their ability to penetrate the mycobacterial cell wall and exhibit activity by being transformed into active species within the cell, showing varying degrees of potency compared to standard treatments (Gezginci, Martin, & Franzblau, 1998).

Antimicrobial and Anti-HCV Agents

A study on the synthesis of oxadiazolyl, pyrazolyl, and thiazolyl derivatives of thiophene-2-carboxamide highlighted their significant antimicrobial activity, particularly against Pseudomonas aeruginosa. Moreover, certain compounds exhibited notable anti-HCV (Hepatitis C virus) activity, indicating their potential in treating this viral infection (Rizk, Shaaban, & Abdel Wahab, 2017).

Antibacterial Applications

The antibacterial efficacy of novel analogs incorporating the thiazole and oxadiazole moieties has been demonstrated through their promising activity against pathogens like Staphylococcus aureus and Bacillus subtilis. Such compounds were designed, synthesized, and evaluated, showing significant potential in addressing bacterial infections without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Fungicidal Activity

Compounds featuring the pyrazolyl-1,3,4-oxadiazole framework have been synthesized and assessed for their fungicidal activity against Rhizoctonia solani, a major pathogen affecting rice cultivation. The research into these compounds has led to insights into structure-activity relationships, offering pathways for the development of effective fungicides (Chen, Li, & Han, 2000).

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of enzymes and receptors in the biological system .

Mode of Action

One of the thiazole derivatives, voreloxin, is known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the possible mode of action of the compound .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This might provide some insight into the possible pharmacokinetic properties of the compound .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the solvent environment in the body.

Properties

IUPAC Name

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-15-10(7-21-8)13(18)14-6-11-16-12(17-20-11)9-2-4-19-5-3-9/h7,9H,2-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHTDYLRPKQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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